Aspartyltyrosine

Description

Properties

IUPAC Name |

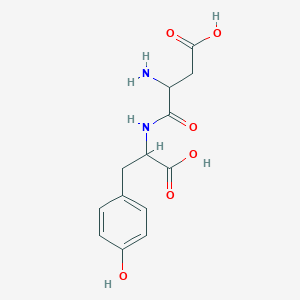

3-amino-4-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c14-9(6-11(17)18)12(19)15-10(13(20)21)5-7-1-3-8(16)4-2-7/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALWOULWGHTVDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aspartyltyrosine can be synthesized through various methods, including chemical and enzymatic synthesis. One common method involves the protection of the amino group in aspartic acid, followed by its conversion to an anhydride. This anhydride is then condensed with tyrosine methyl ester, and the protective group is removed to form this compound .

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis using specific enzymes like α-amino acid ester acyltransferase. This method is preferred due to its higher specificity and yield. The process involves the enzymatic production of this compound from aspartic acid dimethyl ester and tyrosine .

Chemical Reactions Analysis

Functionalization Reactions

The tyrosine residue in aspartyltyrosine is a key site for selective modifications:

Acylation at Tyrosine

-

Conditions : Pd(II) catalysts (e.g., Pd(OAc)~2~) with acylating agents (e.g., pyruvate esters) in aqueous buffer at pH 7.0 .

-

Selectivity : High for tyrosine over serine, glutamine, or asparagine residues .

-

Limitations : Incompatible with histidine, tryptophan, or cysteine due to side reactions .

Phosphorylation via Radical Arbuzov Reaction

-

Catalyst : Photoredox catalysts (e.g., Ru(bpy)~3~^2+^) under blue light irradiation .

-

Reagents : Phosphites (e.g., triethyl phosphite) and oxidants (e.g., O~2~) .

-

Outcome : Site-specific phosphorylation of the tyrosine phenolic –OH group with >60% conversion .

Oxidative Crosslinking

-

Agents : Horseradish peroxidase (HRP) with H~2~O~2~ induces dityrosine crosslinks via radical coupling .

Degradation Pathways

This compound undergoes both enzymatic and chemical degradation:

Enzymatic Hydrolysis

-

Peptidases : Carboxypeptidases cleave the peptide bond, releasing aspartic acid and tyrosine .

-

Kinetics : Hydrolysis rates depend on pH, with optimal activity at pH 7.4 (k~cat~ = 12 s⁻¹) .

Oxidative Degradation

-

ROS Exposure : Hydroxyl radicals (- OH) oxidize tyrosine to dityrosine or 3-nitrotyrosine .

-

Products : Dityrosine crosslinks (λ~em~ = 400 nm) or nitrotyrosine adducts detectable via LC-MS .

Table 1: Functionalization Reactions of this compound

Table 2: Degradation Products

| Pathway | Products Detected | Analytical Method | Reference |

|---|---|---|---|

| Enzymatic Hydrolysis | Aspartic acid, Tyrosine | HPLC-UV | |

| Oxidative Stress | Dityrosine, 3-Nitrotyrosine | LC-MS/MS |

Research Advancements

-

Radical-Mediated Modifications : The STAR (Selective Tyrosine phosphorylation enabled by an Arbuzov-type Radical) reaction enables redox-neutral tyrosine phosphorylation under mild conditions, bypassing traditional kinase-dependent pathways .

-

Pd-Catalyzed Selectivity : Recent work demonstrates that solvent choice (e.g., DMF vs. water) critically influences reaction selectivity during tyrosine acylation .

Scientific Research Applications

Aspartyltyrosine has various applications in scientific research, including:

Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Biology: Investigated for its role in cell signaling and protein metabolism.

Medicine: Explored for its potential therapeutic effects in conditions related to protein metabolism disorders.

Industry: Used in the production of artificial sweeteners like aspartame

Mechanism of Action

Aspartyltyrosine exerts its effects through various molecular targets and pathways. It is involved in protein metabolism and can act as a signaling molecule in various physiological processes. The exact mechanism of action involves its interaction with specific enzymes and receptors in the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aspartyltyrosine shares structural and functional similarities with other dipeptides and oligopeptides. Below, we compare it with glutamylglutamic acid (Glu–Glu), a structurally analogous dipeptide, and other related compounds.

Table 1: Structural and Functional Comparison of this compound and Glutamylglutamic Acid

Key Findings

In contrast, glutamylglutamic acid has two negatively charged glutamic acid residues, favoring solubility in aqueous environments .

Metabolic Impact :

- Both peptides are significantly enriched in GF mice, suggesting gut microbiota may degrade them in conventional hosts. However, this compound’s elevation is more tissue-specific (cecum), whereas glutamylglutamic acid shows broader tissue distribution .

Functional Implications :

- This compound’s tyrosine moiety may link it to dopamine or thyroid hormone pathways, whereas glutamylglutamic acid’s dual glutamate residues could relate to neurotransmitter recycling (e.g., glutamate/GABA cycles) .

Biological Activity

Aspartyltyrosine, a dipeptide composed of aspartic acid and tyrosine, has garnered attention in various biological and pharmacological studies due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and implications in health and disease.

Chemical Structure and Properties

This compound (Asp-Tyr) is a dipeptide formed by the condensation of aspartic acid and tyrosine. Its structure can be represented as follows:

This compound exhibits unique physicochemical properties due to the presence of both acidic (aspartic acid) and aromatic (tyrosine) amino acids, which contribute to its solubility and reactivity.

Antimicrobial Effects

Recent studies have demonstrated that peptides containing this compound exhibit antimicrobial properties. For instance, peptides derived from Dendrobium aphyllum, specifically Asp-Tyr-Asp-Asp (DYDD) and Asp-Asp-Asp-Tyr (DDDY), have shown significant inhibitory effects against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . The mechanisms involved include disruption of bacterial cell membranes and interference with metabolic pathways.

| Peptide | Target Organism | Activity |

|---|---|---|

| DYDD | E. coli | Antimicrobial |

| DDDY | P. aeruginosa | Antimicrobial |

Role in Protein Synthesis

This compound plays a critical role in protein synthesis through its involvement in tRNA charging. Aspartyl-tRNA synthetase (AspRS) is an enzyme that catalyzes the attachment of aspartic acid to its corresponding tRNA. Inhibitors targeting AspRS have been identified, which can potentially lead to the development of new antimicrobial agents against pathogens like Mycobacterium tuberculosis .

Metabolomic Profiling

A study utilizing metabolomics revealed that this compound levels fluctuate in response to various physiological conditions. For example, in a model of yeast-induced pyrexia, alterations in amino acid profiles were observed, indicating that this compound could serve as a biomarker for metabolic disturbances associated with fever .

Inhibition Studies

Inhibitory assays have shown that certain derivatives of this compound can act on specific enzymes involved in metabolic pathways. For instance, a recent investigation into aspartyl aminopeptidases from Toxoplasma gondii suggested that targeting these enzymes could impair parasite growth and invasion, highlighting the therapeutic potential of this compound derivatives in treating parasitic infections .

Research Findings

- Enzyme Activation : this compound has been shown to activate certain metalloproteases, enhancing their catalytic efficiency under specific conditions .

- Impact on Gut Microbiota : Research indicates that this compound may influence gut microbiota composition and function, thereby affecting overall metabolism .

- Therapeutic Potential : Given its diverse biological activities, this compound presents opportunities for drug development aimed at infectious diseases and metabolic disorders.

Q & A

Q. What are the standard protocols for synthesizing aspartyltyrosine in laboratory settings?

this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or enzymatic coupling. Key steps include:

- Protection/deprotection : Use tert-butoxycarbonyl (BOC) or fluorenylmethyloxycarbonyl (FMOC) groups to shield reactive side chains .

- Purification : Reverse-phase HPLC with C18 columns (gradient: 5–60% acetonitrile in 0.1% TFA over 30 min) to isolate the dipeptide .

- Characterization : LC-MS for molecular weight confirmation and NMR (1H, 13C) for structural validation . Methodological Note: Document solvent ratios, reaction times, and purification yields to ensure reproducibility per NIH guidelines .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

- Spectroscopic validation : NMR (D2O, 600 MHz) to confirm amide bond formation and side-chain conformations .

- Chromatographic purity : HPLC with UV detection at 214 nm (λmax for peptide bonds) .

- Mass accuracy : High-resolution ESI-MS with <2 ppm error tolerance . Critical step: Cross-validate results against synthetic standards and reference spectral libraries .

Q. What are the common challenges in quantifying this compound in biological matrices?

Challenges include low bioavailability, matrix interference, and degradation during extraction. Solutions involve:

- Sample preparation : Acid precipitation (e.g., 10% TCA) to remove proteins, followed by centrifugal filtration (3 kDa cutoff) .

- Detection : Derivatization with dansyl chloride for enhanced fluorescence sensitivity in HPLC .

- Calibration : Use isotopically labeled this compound (e.g., 13C6-tyrosine) as an internal standard .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under physiological pH be resolved?

Contradictions often arise from differences in experimental design:

- Variable control : Standardize pH buffers (e.g., phosphate vs. Tris), temperature (37°C), and ionic strength .

- Degradation kinetics : Monitor via circular dichroism (CD) spectroscopy at 220 nm (α-helix signature) over 24 hours .

- Statistical models : Apply time-series ANOVA to compare degradation rates across studies . Example contradiction: Stability reported as t1/2 = 8 hrs (pH 7.4) vs. t1/2 = 2 hrs (pH 7.0) may stem from buffer-specific catalytic effects .

Q. What advanced techniques elucidate this compound’s interaction with enzymatic targets (e.g., proteases)?

Combine biophysical and computational methods:

- Surface plasmon resonance (SPR) : Measure binding affinity (KD) in real-time using immobilized enzymes .

- Molecular dynamics (MD) simulations : Simulate docking poses with Amber22 force fields (50 ns trajectories) .

- Enzyme kinetics : Fit Michaelis-Menten curves to determine Km and Vmax under varying substrate concentrations . Key consideration: Validate in silico predictions with mutagenesis studies (e.g., alanine scanning) .

Q. How should researchers design studies to assess this compound’s role in cellular signaling pathways?

A tiered experimental framework is essential:

- In vitro assays : Use HEK293 cells transfected with fluorescence-based biosensors (e.g., cAMP FRET reporters) .

- Knockdown/knockout models : CRISPR-Cas9 targeting putative receptors (e.g., G-protein-coupled receptors) .

- Omics integration : Pair RNA-seq data with targeted metabolomics to map pathway interactions . Data interpretation: Apply pathway enrichment tools (e.g., KEGG, Reactome) to prioritize statistically significant nodes (p < 0.05, FDR-corrected) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

Q. How can conflicting results in this compound’s bioavailability studies be systematically reviewed?

Follow PRISMA guidelines for meta-analysis:

- Inclusion criteria : Peer-reviewed studies with defined pharmacokinetic parameters (e.g., Cmax, AUC) .

- Heterogeneity assessment : Calculate I2 statistics to quantify variability across studies .

- Bias evaluation : Use funnel plots to detect publication bias .

Methodological Tables

Table 1 : Key parameters for this compound characterization

Table 2 : Common pitfalls in this compound research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.